molecular formula C18H14BrNO3S2 B2611793 2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE CAS No. 1421450-96-5

2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE

Cat. No.: B2611793
CAS No.: 1421450-96-5
M. Wt: 436.34
InChI Key: PVIQZLQDPIPRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with bromo, methoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE typically involves multiple steps:

    Methoxylation: The addition of a methoxy group.

    Thiophene Coupling: The coupling of thiophene groups to the benzamide core.

These reactions often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions under inert atmospheres .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully reduced thiophene ring .

Scientific Research Applications

2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-5-METHOXYBENZOIC ACID: Shares the bromo and methoxy groups but lacks the thiophene moieties.

    2-BROMOTHIOPHENE: Contains the bromine and thiophene groups but lacks the benzamide core.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIQZLQDPIPRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.